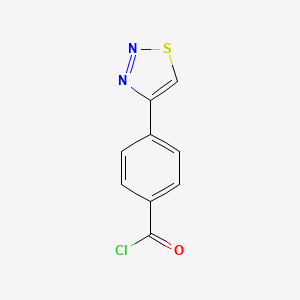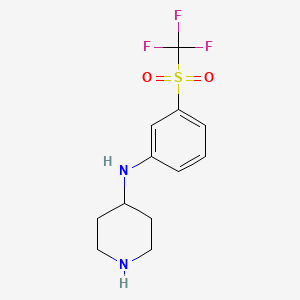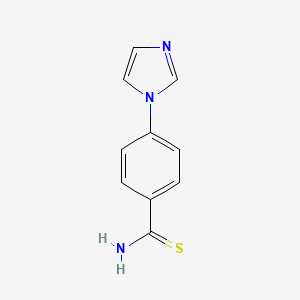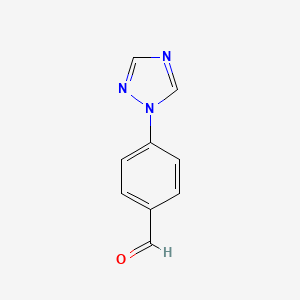
2-(Piperidin-1-ylmethyl)prop-2-enenitrile
Descripción general
Descripción
“2-(Piperidin-1-ylmethyl)prop-2-enenitrile” is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperidone analogs, which includes “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis
Piperidones, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, have been synthesized in order to study their biological activity . They have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various drugs. The compound “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” can be utilized in multicomponent reactions to synthesize bioactive piperidine derivatives. These derivatives have shown promise in the development of new medications with potential pharmacological applications .
Anticancer Agents
Research indicates that piperidine derivatives exhibit significant anticancer properties. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could be a precursor in the synthesis of novel anticancer agents, contributing to the fight against various forms of cancer .
Neuroprotective Therapies
Piperidine compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may play a role in the synthesis of therapeutic agents aimed at protecting neuronal health .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could serve as a starting material for creating compounds that target resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. This compound could be used to develop new pain relief medications that work by modulating pain pathways or reducing inflammation .
Development of Antidepressants
Some piperidine derivatives have shown potential as antidepressants. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” might be used in the synthesis of compounds that could act on neurotransmitter systems to alleviate symptoms of depression .
Mecanismo De Acción
The mechanism of action of piperidone analogs, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidinomethyl)acrylonitrile | |
CAS RN |
27315-95-3 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)


![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)




